molecular formula C5H5NOS B093836 Furan-2-carbothioamide CAS No. 17572-09-7

Furan-2-carbothioamide

Cat. No.: B093836
CAS No.: 17572-09-7
M. Wt: 127.17 g/mol
InChI Key: OUZNHXMJEBIDSZ-UHFFFAOYSA-N
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Description

Furan-2-carbothioamide is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electric Dipole Moments and Conformations : A study by Pappalardo & Gruttadauria (1974) measured the electric dipole moments of furan-2-carbothioamide and analyzed these in terms of molecular solute conformations (Pappalardo & Gruttadauria, 1974).

  • Antibacterial Activity : Rani, Yusuf, & Khan (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues including this compound derivatives. These compounds exhibited significant in vitro antibacterial activity against various bacteria, such as Aeromonas hydrophila and Staphylococcus aureus (Rani, Yusuf, & Khan, 2012).

  • Synthesis and Properties : El’chaninov & Aleksandrov (2017) discussed the synthesis of N-(Quinolin-6-yl)this compound and its subsequent transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline, indicating its potential in developing new chemical entities (El’chaninov & Aleksandrov, 2017).

  • Urease Inhibition : Saeed et al. (2015) synthesized a series of 2-(hetero(aryl)methylene) hydrazine-1-carbothioamides, including a furan ring derivative, which was found to be a potent inhibitor of urease (Saeed et al., 2015).

  • HPLC-DAD Method Development : Varynskyi, Parchenko, & Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, indicating the use of this compound derivatives in pharmaceutical analysis (Varynskyi, Parchenko, & Kaplaushenko, 2017).

  • Metal Complex Stability : Junaid, Bhandarkar, Khan, & Khobragade (2020) studied the stability constants of metal complexes with this compound derivatives, indicating its relevance in coordination chemistry (Junaid, Bhandarkar, Khan, & Khobragade, 2020).

  • Cyclometallation Studies : Nonoyama (1990) investigated the cyclometallation of N, N-dimethyl-3-furancarbothioamide with various metals, highlighting its potential in the field of organometallic chemistry (Nonoyama, 1990).

  • Corrosion Inhibition : Khaled, Amin, & Al‐Mobarak (2010) explored the inhibition of copper corrosion by N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide, suggesting its application in materials science (Khaled, Amin, & Al‐Mobarak, 2010).

  • Palladacycle Synthesis : Xiong et al. (2004) reported the synthesis of furancarbothioamide-based palladacycles, demonstrating their effectiveness in Heck and Suzuki reactions under aerobic conditions, relevant in organic synthesis (Xiong et al., 2004).

Safety and Hazards

Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .

Properties

IUPAC Name

furan-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNHXMJEBIDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380388
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17572-09-7
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of Furan-2-carbothioamide and its derivatives?

A1: Research indicates that this compound derivatives exhibit activity as potassium channel openers (KCOs) []. Specifically, they demonstrate an affinity for the sulfonylurea receptors (SUR), particularly SUR2B, which are involved in regulating potassium channel activity.

Q2: How does the structure of this compound influence its activity as a KCO?

A2: Studies exploring structure-activity relationships (SAR) have revealed that modifications to the this compound scaffold impact its affinity for SUR subtypes []. For instance, introducing bulky alkyl substituents (like tert-butyl) to the thioamide group enhances the affinity towards SUR2B. Conversely, adding a hydroxyl group at the 3-position of the furan ring diminishes the overall affinity. These findings suggest that specific structural features play a crucial role in determining the compound's interaction with potassium channels.

Q3: Are there any other heterocyclic compounds with similar biological activity to this compound?

A3: Yes, research has explored other benzannulated five-membered heterocycles, such as benzothiophene and benzothiazole, as potential KCOs []. While derivatives of these compounds were synthesized and tested, they generally exhibited lower affinity compared to the this compound derivatives. This highlights the unique properties of the furan ring system in this specific biological context.

Q4: Has the dipole moment of this compound been studied, and what insights does it offer?

A4: Yes, the dipole moment of this compound has been measured in benzene solution []. This data, along with measurements from related compounds like thiophen-2-carbothioamide and pyridine-carbothioamides, has been analyzed to understand the conformational preferences of these molecules in solution. This information can be valuable for understanding their interactions with biological targets.

Q5: Are there any known chemical transformations involving this compound?

A5: Interestingly, 1,2,3-thiadiazoles can undergo a ring transformation to yield Furan-2-carbothioamides [, ]. This synthetic route provides an alternative pathway for obtaining these compounds and could potentially be explored further for developing new derivatives.

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